Cas no 55699-10-0 (4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile)

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile,4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethyl-
- 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
- 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
- 4-tert-butyl-3-hydroxy-2,6-xylylacetonitrile
- (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
- NS00004750
- EINECS 259-766-1
- 55699-10-0
- [4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile
- Oxymetazoline Hydrochloride Imp. E (EP); Oxymetazoline Imp. E (EP); [4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile; Oxymetazoline Hydrochloride Impurity E; Oxymetazoline Impurity E
- EC 259-766-1
- SCHEMBL11460799
- 2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
- AKOS022506381
- FT-0703430
- 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile
- 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile
- DTXSID00971064
- OUKJZHRCKQJXSU-UHFFFAOYSA-N
- DB-072031
-
- MDL: MFCD11707218
- Inchi: InChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3
- InChI Key: OUKJZHRCKQJXSU-UHFFFAOYSA-N
- SMILES: CC1=C(CC#N)C(=C(C(=C1)C(C)(C)C)O)C
Computed Properties
- Exact Mass: 217.14677
- Monoisotopic Mass: 217.146664
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 44
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: 125-129°C
- Boiling Point: 341.3±37.0 °C at 760 mmHg
- Flash Point: 160.2±26.5 °C
- Refractive Index: 1.527
- PSA: 44.02
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B692015-250mg |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile |
55699-10-0 | 250mg |
$ 523.00 | 2023-09-08 | ||
TRC | B692015-1000mg |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile |
55699-10-0 | 1g |
$ 1748.00 | 2023-04-18 | ||
Crysdot LLC | CD12061332-5g |
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile |
55699-10-0 | 97% | 5g |
$830 | 2024-07-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-504440-100mg |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile, |
55699-10-0 | 100mg |
¥2858.00 | 2023-09-05 | ||
TRC | B692015-100mg |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile |
55699-10-0 | 100mg |
$ 230.00 | 2023-09-08 | ||
TRC | B692015-1g |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile |
55699-10-0 | 1g |
$ 1777.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504440-100 mg |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile, |
55699-10-0 | 100MG |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AG23925-100mg |
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile |
55699-10-0 | 100mg |
$341.00 | 2024-04-19 | ||
Crysdot LLC | CD12061332-25g |
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile |
55699-10-0 | 97% | 25g |
$2784 | 2024-07-24 | |
A2B Chem LLC | AG23925-250mg |
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile |
55699-10-0 | 250mg |
$622.00 | 2024-04-19 |
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
Comprehensive Overview of 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile (CAS No. 55699-10-0)
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile (CAS No. 55699-10-0) is a specialized organic compound widely utilized in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its unique molecular structure, featuring a tert-butyl group and a hydroxy substituent, makes it a valuable intermediate in various industrial applications. Researchers and manufacturers often seek this compound for its role in developing high-performance additives, UV stabilizers, and bioactive molecules. The growing demand for sustainable chemistry and green synthesis has further highlighted its relevance in modern R&D.
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